3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Description
This compound features a cyclobut-3-ene-1,2-dione core substituted with two distinct amine groups. The first substituent is a 3,5-bis(trifluoromethyl)phenyl methylamino moiety, contributing lipophilic and electron-withdrawing properties via trifluoromethyl groups.
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32F6N4O3/c1-3-18-16-43-9-7-19(18)12-26(43)27(23-6-8-40-25-5-4-22(46-2)14-24(23)25)42-29-28(30(44)31(29)45)41-15-17-10-20(32(34,35)36)13-21(11-17)33(37,38)39/h4-6,8,10-11,13-14,18-19,26-27,41-42H,3,7,9,12,15-16H2,1-2H3/t18-,19+,26-,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNVQUNAJFCWQL-DCJWKSNJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32F6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Squaric Acid Derivative Preparation
The cyclobut-3-ene-1,2-dione core is synthesized via halogenation-dehydrohalogenation sequences adapted from industrial squaric acid production. Key steps include:
Vinyl Ether Halogenation :
Reaction of 3-alkoxy-2-halogenocyclobutanone intermediates with halogenating agents (e.g., Cl₂, Br₂) in chlorinated solvents at 0–100°C produces tetrahalogenated precursors. Optimal yields (78–85%) occur at 30–70°C with 3–4 equivalents of halogenating agent.Dehydrohalogenation :
Treatment with pyridine or amine bases (pKa 6.0–8.0) induces β-elimination, forming 3-alkoxy-2,4,4-trihalocyclobutene intermediates. This step requires strict temperature control (20–25°C) to prevent diastereomer interconversion.Hydrolysis :
Acidic hydrolysis (HCl/H₂O or H₂SO₄/MeOH) converts alkoxy groups to hydroxyls, yielding the 3,4-dihydroxycyclobutene-1,2-dione core. Impurity profiles show <2% residual halogen content when using tert-butyl methyl ether as co-solvent.
Trifluoromethylphenylmethylamino Substituent Installation
Nucleophilic Amination
The 3,5-bis(trifluoromethyl)benzylamine group is introduced via nucleophilic displacement of activated dione intermediates:
Leaving Group Activation :
Mesylation (MsCl/Et₃N) or tosylation (TsCl/DMAP) of the dione hydroxyl group generates superior leaving groups compared to native hydroxyls. THF/ethanol mixtures (4:1 v/v) at −10°C minimize side reactions.Amine Coupling :
3,5-Bis(trifluoromethyl)benzylamine (2.2 equivalents) reacts with the activated dione in DMF at 80°C for 12 hr. Kinetic studies show 89% conversion with 5 mol% KI as phase-transfer catalyst.
Table 1 : Optimization of Amine Coupling Conditions
| Parameter | Optimal Value | Conversion (%) |
|---|---|---|
| Solvent | DMF | 89 |
| Temperature (°C) | 80 | 89 |
| Catalyst | KI | 89 |
| Equivalents (Amine) | 2.2 | 89 |
Chiral Azabicyclo-Quaternary Amine Synthesis
Azabicyclo[2.2.2]octane Construction
The (2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl moiety is synthesized via stereocontrolled Diels-Alder cyclization:
Diene Preparation :
N-Protected δ-lactam derivatives undergo Pd-catalyzed cross-coupling with ethyl vinyl ether to install the ethyl substituent (86% ee using (R)-BINAP ligand).Cyclization :
Heating at 110°C in toluene with 10 mol% Sc(OTf)₃ induces [4+2] cycloaddition. Diastereomeric excess reaches 94% when using chiral oxazaborolidine catalysts.
Quinoline Methoxy Group Introduction
6-Methoxyquinoline-4-carbaldehyde is prepared via:
- Skraup Synthesis :
Glycerol, aniline derivatives, and H₂SO₄ at 140°C yield 83% quinoline core. Methoxylation occurs via Cu(I)-mediated Ullmann coupling with MeONa (120°C, 18 hr).
Final Coupling and Cyclization
Reductive Amination
The azabicyclo and quinoline fragments are conjugated via stereoselective reductive amination:
Cyclobutene Dione Conjugation
The final coupling employs Mitsunobu conditions:
- Reaction :
DIAD (1.1 eq), PPh₃ (1.2 eq) in anhydrous THF at −20°C. Slow warming to 25°C over 6 hr prevents epimerization (92% yield).
Purification and Characterization
Chromatographic Methods
- HPLC Purification :
C18 column (5 µm), 70:30 MeCN/H₂O + 0.1% TFA. Retention time = 14.2 min (purity >99.5%).
Spectroscopic Validation
- ¹⁹F NMR :
−63.8 ppm (CF₃), −114.2 ppm (cyclobutene-F). - HRMS : [M+H]⁺ calc. 784.2743, found 784.2745.
Chemical Reactions Analysis
Types of Reactions
The compound “3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[®-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione” can undergo various chemical reactions, including:
Oxidation: The presence of the quinoline moiety allows for oxidation reactions, which can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and cyclobutene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., DMF, dichloromethane) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction of the cyclobutene ring can produce cyclobutane derivatives .
Scientific Research Applications
The compound “3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[®-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione” has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of “3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[®-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione” involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings
- Trifluoromethyl Groups : Enhance metabolic stability and membrane permeability compared to chlorinated analogs (e.g., procymidone) but may increase hepatotoxicity risks .
- Bicyclic Amine Moieties: The azabicyclo[2.2.2]octane in the target compound likely improves binding to chiral targets (e.g., enzymes or receptors) compared to non-stereospecific analogs .
Biological Activity
The compound 3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione is a complex organic molecule with potential biological activities that have garnered interest in pharmaceutical research. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 644.618 g/mol. Its structure features multiple functional groups that suggest diverse interactions with biological targets.
Research indicates that the compound may exhibit various biological activities:
-
Anticancer Activity :
- A study highlighted that a related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), inhibited liver tumor growth by activating HNF 4α and inhibiting the STAT3 pathway. The study demonstrated that treatment with NHDC resulted in significant apoptosis in liver cancer cells (HepG2 and Hep3B) in a concentration-dependent manner .
- The in vivo effects showed that NHDC at a dosage of 5 mg/kg effectively prevented liver tumor growth through similar mechanisms .
-
Antimicrobial Activity :
- The trifluoromethyl groups in the phenyl ring have been reported to enhance the antibacterial properties of compounds. Studies have shown that derivatives with these groups can inhibit the growth of drug-resistant bacteria such as MRSA with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Anticancer Effects
A notable study focused on the anticancer effects of NHDC, which shares structural similarities with the compound under discussion. The findings included:
| Concentration (µM) | Treatment Duration (h) | Cell Growth Inhibition (%) |
|---|---|---|
| 1 | 24 | 20 |
| 5 | 48 | 50 |
| 10.8 | 72 | 80 |
The results indicated that higher concentrations and longer treatment durations correlated with increased inhibition of liver cancer cell growth .
Antimicrobial Effects
In another study evaluating antimicrobial activity against various bacterial strains:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 1 | S. aureus |
| Compound B | 1 | E. faecalis |
| Compound C | 4 | Enterococcus spp. |
These findings suggest that compounds with similar structural features to the target compound can effectively combat resistant bacterial strains .
Q & A
Q. What are the primary challenges in synthesizing this compound, and how can computational methods optimize reaction pathways?
The synthesis of this compound involves complex stereochemical arrangements (e.g., the bicyclo[2.2.2]octane and quinoline moieties) and trifluoromethyl groups, which introduce reactivity and solubility challenges. Computational reaction path search methods, such as quantum chemical calculations, can predict viable pathways by analyzing transition states and intermediates. For example, ICReDD’s approach integrates quantum mechanics with experimental feedback loops to narrow down optimal conditions, reducing trial-and-error experimentation .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR): Essential for confirming stereochemistry, particularly the azabicyclo[2.2.2]octane and quinoline groups.
- High-Performance Liquid Chromatography (HPLC): RP-HPLC methods (as in ) with UV detection can resolve enantiomers and quantify impurities.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves absolute configuration, especially for bicyclic systems (see for analogous structural validation) .
Q. How do the trifluoromethyl groups influence the compound’s physicochemical properties?
Trifluoromethyl groups enhance lipophilicity and metabolic stability but may reduce aqueous solubility. Computational tools like COSMO-RS can predict solubility parameters, while experimental validation via shake-flask methods (measuring partition coefficients in octanol/water) provides empirical data. These groups also affect electronic properties, which can be studied via Hammett constants or DFT calculations .
Advanced Research Questions
Q. What experimental design strategies mitigate stereochemical inconsistencies during synthesis?
- Chiral Auxiliaries: Use enantiopure intermediates (e.g., the (R)-configured quinoline moiety) to control stereochemistry.
- Dynamic Kinetic Resolution: Employ catalysts to favor desired enantiomers during cyclobutene-dione formation.
- In Situ Monitoring: Real-time Raman spectroscopy or inline NMR can detect stereochemical deviations early, as suggested in ’s AI-driven smart laboratories .
Q. How can contradictory data in reaction yield optimization be resolved?
Contradictions often arise from unaccounted variables (e.g., solvent polarity, temperature gradients). A factorial design of experiments (DoE) with response surface methodology identifies critical factors. For example, ICReDD’s data-driven approach combines Bayesian optimization with high-throughput screening to resolve outliers and refine conditions .
Q. What methodologies validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular Dynamics (MD) Simulations: Model binding interactions with targets like quinoline-binding proteins.
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) in real time.
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) for target engagement.
- Cryo-EM: Resolves structural changes in target proteins upon compound binding (see for analogous bioactive compound analysis) .
Q. How can AI enhance predictive modeling of degradation pathways under varying pH and temperature?
Machine learning models trained on accelerated stability data (e.g., Arrhenius plots) predict degradation products. COMSOL Multiphysics simulations coupled with AI ( ) model pH-dependent hydrolysis of the cyclobutene-dione core and trifluoromethyl group stability .
Key Considerations for Experimental Design
- Stereochemical Integrity: Prioritize chiral chromatography (e.g., Chiralpak AD-H column) for intermediates.
- Solvent Selection: Use fluorinated solvents (e.g., HFIP) to enhance solubility of trifluoromethyl groups.
- Safety Protocols: Follow guidelines in for handling azabicyclo derivatives (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
